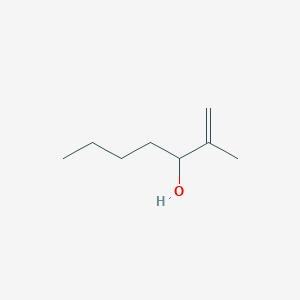

2-Methyl-1-hepten-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhept-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKIOOAEILEYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333798 | |

| Record name | 2-Methyl-1-hepten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13019-19-7 | |

| Record name | 2-Methyl-1-hepten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13019-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-hepten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1-hepten-3-ol: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis of 2-methyl-1-hepten-3-ol, a valuable allylic alcohol intermediate in organic synthesis. The document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical considerations essential for successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

Introduction and Strategic Overview

This compound is a chiral allylic alcohol with applications in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure, featuring a secondary alcohol adjacent to a terminal double bond, offers multiple points for further functionalization.

The most direct and industrially scalable approach to the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[1] In this specific case, the synthesis is achieved through the 1,2-addition of n-butylmagnesium bromide to the α,β-unsaturated aldehyde, methacrolein.

This strategy is favored due to the high reactivity of Grignard reagents towards the carbonyl carbon of α,β-unsaturated aldehydes, which generally leads to the desired 1,2-adduct over the 1,4-conjugate addition product.[2] The causality behind this selectivity lies in the hard nature of the Grignard reagent, which preferentially attacks the harder electrophilic center of the carbonyl carbon.

The Core Synthesis: A Grignard Approach

The synthesis can be logically divided into two primary stages: the formation of the Grignard reagent and its subsequent reaction with the electrophile, followed by workup and purification.

Stage 1: Preparation of n-Butylmagnesium Bromide

The Grignard reagent, n-butylmagnesium bromide, is prepared by the reaction of 1-bromobutane with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[3] The reaction is an oxidative insertion of magnesium into the carbon-halogen bond.

Reaction Mechanism: Grignard Reagent Formation

Caption: Formation of n-butylmagnesium bromide.

A critical aspect of this stage is the initiation of the reaction. The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4] Initiation can be facilitated by mechanical means (crushing the magnesium), chemical activation with a small amount of iodine or 1,2-dibromoethane, or by the addition of a previously prepared Grignard solution.

Stage 2: Reaction with Methacrolein and Product Formation

Once the Grignard reagent is formed, a solution of methacrolein in the same anhydrous solvent is added dropwise at a controlled temperature, typically 0 °C, to manage the exothermic reaction. The nucleophilic butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of methacrolein. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Reaction Mechanism: 1,2-Addition of Grignard Reagent to Methacrolein

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with each step logically following from the last to ensure a high probability of success.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass | Notes |

| Magnesium Turnings | 24.31 | 0.11 | 2.67 g | Freshly crushed or activated |

| 1-Bromobutane | 137.02 | 0.10 | 10.8 mL (13.7 g) | Dry, freshly distilled |

| Anhydrous Diethyl Ether | 74.12 | - | 150 mL | From a freshly opened container or distilled from sodium/benzophenone |

| Methacrolein | 70.09 | 0.09 | 7.5 mL (6.3 g) | Freshly distilled, stored over hydroquinone |

| Saturated aq. NH₄Cl | - | - | 100 mL | For workup |

| Anhydrous MgSO₄ | 120.37 | - | ~10 g | For drying |

Step-by-Step Methodology

Experimental Workflow

Caption: A streamlined workflow for the synthesis.

Part A: Preparation of n-Butylmagnesium Bromide

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon to remove any traces of water.

-

Initiation: Place the magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-bromobutane (10.8 mL, 0.10 mol) in 50 mL of anhydrous diethyl ether.

-

Reaction Initiation: Add approximately 5 mL of the 1-bromobutane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Completion of Grignard Formation: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for an additional 30 minutes to ensure complete consumption of the magnesium.

Part B: Reaction with Methacrolein

-

Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

-

Aldehyde Addition: Prepare a solution of freshly distilled methacrolein (7.5 mL, 0.09 mol) in 20 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture again to 0 °C and slowly add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molar Mass | 128.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~160-162 °C (at atmospheric pressure) |

Spectroscopic Data: [5]

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the vinyl protons (~4.8-5.2 ppm), the carbinol proton (~4.0 ppm), the allylic methylene protons, the butyl chain protons, and the methyl group on the double bond.

-

¹³C NMR (CDCl₃): Characteristic signals should appear for the two sp² carbons of the double bond (~112 and ~146 ppm), the carbinol carbon (~75 ppm), and the carbons of the butyl chain and the methyl group.

-

IR (neat): A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch), a sharp peak around 1650 cm⁻¹ (C=C stretch), and C-H stretching and bending vibrations.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns.

Safety and Handling

-

Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[6]

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.[7]

-

Methacrolein: Methacrolein is a toxic and flammable liquid. It is also a lachrymator. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.[8][9]

-

Reaction Exotherm: The formation of the Grignard reagent and its reaction with methacrolein are exothermic. Proper temperature control is crucial to prevent runaway reactions.[10]

Conclusion

The Grignard reaction provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the management of temperature, high yields of the desired product can be achieved. The protocol and insights provided in this guide are intended to empower researchers to confidently and safely perform this valuable organic transformation.

References

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Brainly.in. (2019). Write the reaction of preparation of allyl alcohol from grignard reagent. Retrieved from [Link]

-

Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ALDEHYDES FROM ISONITRILES: 2-METHYLBUTANAL-1-d. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from [Link]

-

YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

-

Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Chegg.com. (2021). Solved Organic Chemistry Laboratory IL 17.Grignard Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-HEXANOL, 2-METHYL-. Retrieved from [Link]

-

Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-propyl-1-hepten-3-ol. Retrieved from [Link]

-

Brainly.in. (2019). Write the reaction of preparation of allyl alcohol from grignard reagent. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C8H16O | CID 518678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. quora.com [quora.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. dchas.org [dchas.org]

"2-Methyl-1-hepten-3-ol CAS number 13019-19-7"

An In-depth Technical Guide to 2-Methyl-1-hepten-3-ol (CAS: 13019-19-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number 13019-19-7), a chiral allylic alcohol with significant potential as a versatile intermediate in organic synthesis. This document delves into its fundamental physicochemical properties, outlines detailed synthetic protocols with mechanistic insights, and explores methods for its structural characterization. Furthermore, it discusses potential applications in research and drug development, alongside essential safety and handling protocols. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is an organic compound belonging to the class of allylic alcohols. Its structure features a heptane backbone with a hydroxyl group at the C-3 position, a vinyl group at C-1, and a methyl substituent at C-2. The presence of a stereocenter at the C-3 position means the molecule exists as a pair of enantiomers, making it a valuable chiral building block in asymmetric synthesis. Allylic alcohols are highly prized intermediates in synthetic chemistry due to the reactivity of both the alkene and the alcohol functional groups, which allows for a wide array of chemical transformations.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below. These data are aggregated from multiple chemical databases and computational models.[1][2]

| Property | Value | Source |

| CAS Number | 13019-19-7 | PubChem[1] |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| IUPAC Name | 2-methylhept-1-en-3-ol | PubChem[1] |

| SMILES | CCCCC(C(=C)C)O | PubChem[1] |

| InChIKey | PPKIOOAEILEYAF-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Kovats Retention Index (Std.) | 959 - 961 (SE-30 column) | NIST[3], PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of allylic alcohols is a cornerstone of organic chemistry, with numerous established methodologies.[4][5] The Grignard reaction remains one of the most fundamental and reliable methods for constructing the carbon skeleton of molecules like this compound.[6]

Primary Synthetic Protocol: Grignard Reaction

The most direct approach to synthesizing this compound involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an appropriate aldehyde.[6][7] This specific target can be achieved via two primary retrosynthetic disconnections:

-

Route A: Reaction of pentanal with isopropenylmagnesium bromide.

-

Route B: Reaction of n-butylmagnesium bromide with 2-methyl-2-propenal (methacrolein).

Route A is often preferred due to the relative stability and commercial availability of pentanal and the ease of generating the isopropenyl Grignard reagent.

Experimental Workflow: Synthesis via Grignard Reaction (Route A)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.1 eq). The system must be maintained under an inert atmosphere (e.g., dry nitrogen or argon).

-

Add anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 2-bromopropene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. A crystal of iodine may be added to initiate the reaction if necessary.

-

The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Add a solution of pentanal (1.0 eq) in anhydrous diethyl ether dropwise. The causality for this slow addition at low temperature is to control the exothermicity of the reaction and minimize side-product formation.

-

After addition, allow the reaction to warm to room temperature and stir for 2-3 hours to ensure completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide to form the desired alcohol and precipitates magnesium salts, which are easier to remove than those formed with strong acids.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

-

Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.

Caption: Key steps in the Grignard reaction mechanism.

Advanced and Asymmetric Synthetic Strategies

For applications requiring high enantiomeric purity, such as in drug development, asymmetric synthesis is crucial. Modern organic chemistry offers several powerful methods:

-

Catalytic Asymmetric Vinylation: The use of chiral catalysts allows for the enantioselective addition of vinylating agents (e.g., vinylzinc or vinylboron species) to aldehydes, producing chiral allylic alcohols with high enantiomeric excess (ee).[4]

-

Reductive Coupling of Alkynes and Aldehydes: Chiral nickel or cobalt complexes can catalyze the reductive coupling of terminal or internal alkynes with aldehydes to generate enantioenriched allylic alcohols.[8]

-

Addition of Arylboronic Acids: Transition metal-catalyzed systems, such as those using rhodium or ruthenium, can mediate the 1,2-addition of boronic acids to α,β-unsaturated aldehydes to form chiral allylic alcohols.[9]

The choice of these advanced methods is dictated by the need for stereocontrol, functional group tolerance, and scalability.

Structural Elucidation

Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic techniques.[1]

| Technique | Expected Key Features |

| IR Spectroscopy | - Broad absorption band around 3300-3500 cm⁻¹ (O-H stretch)- Sharp peaks around 3080 cm⁻¹ (vinylic =C-H stretch)- Peak around 1640 cm⁻¹ (C=C stretch)- Strong peaks at 2850-2960 cm⁻¹ (aliphatic C-H stretch) |

| ¹H NMR Spectroscopy | - Signals at ~4.9-5.2 ppm (vinylic protons, =CH₂)- Signal at ~4.0 ppm (proton on the carbinol carbon, -CH(OH)-)- Signal at ~1.7 ppm (allylic methyl protons, -C(CH₃)=)- Signals at ~0.9-1.5 ppm (aliphatic protons of the butyl chain)- A broad singlet for the hydroxyl proton (-OH) |

| ¹³C NMR Spectroscopy | - Signals at ~145-150 ppm (quaternary vinyl carbon)- Signals at ~110-115 ppm (terminal vinyl carbon, =CH₂)- Signal at ~75-80 ppm (carbinol carbon, -CH(OH)-)- Various signals in the aliphatic region (~14-40 ppm) for the butyl chain and methyl group |

| Mass Spectrometry (GC-MS) | - Molecular ion peak (M⁺) at m/z = 128- Prominent fragment corresponding to the loss of water (M-18) at m/z = 110- Fragmentation patterns corresponding to cleavage of the alkyl chain |

Note: Spectral data is available for viewing in public databases such as PubChem and SpectraBase.[1]

Potential Applications in Research and Drug Development

While specific large-scale industrial applications for this compound are not widely documented, its value lies in its utility as a synthetic intermediate.

-

Chiral Building Block: Enantiomerically pure forms of this alcohol are valuable starting materials for the synthesis of complex target molecules, including natural products and active pharmaceutical ingredients (APIs). The stereocenter can be used to control the stereochemistry of subsequent reactions.

-

Precursor for Further Functionalization: The allylic alcohol moiety is a versatile functional group.

-

Oxidation: It can be oxidized to the corresponding α,β-unsaturated ketone, 2-methyl-1-hepten-3-one.

-

Epoxidation: The double bond can undergo stereoselective epoxidation (e.g., Sharpless epoxidation) to introduce new stereocenters.

-

Rearrangements: It can participate in various rearrangements, such as the Overman rearrangement, to synthesize allylic amines.[4]

-

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for this compound is broadly available in the search results. Therefore, it must be handled with the precautions appropriate for a flammable liquid alcohol of its class.[10][11] It is mandatory to consult the specific SDS provided by the chemical supplier before handling.

| Precaution Category | Recommended Action |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[11] Take precautionary measures against static discharge. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place designated for flammable liquids. |

| First Aid (General) | Eyes: Rinse cautiously with water for several minutes.[10] Skin: Wash off with soap and plenty of water. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound, CAS 13019-19-7, is a structurally interesting chiral allylic alcohol. Its synthesis is readily achievable through classic and robust organometallic methods like the Grignard reaction, with pathways to enantiomerically pure forms available through modern asymmetric catalysis. Its true value for researchers and drug development professionals lies in its potential as a versatile synthetic intermediate, offering multiple avenues for elaboration into more complex and potentially bioactive molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from chemeo.com. [Link]

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from organic-chemistry.org. [Link]

-

ACS Publications. (2022). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes. Retrieved from pubs.acs.org. [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Reductive Coupling of Alkynes and Aldehydes: Enantioselective Synthesis of Allylic Alcohols and α-Hydroxy Ketones. Retrieved from organic-chemistry.org. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from organic-chemistry.org. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from organic-chemistry.org. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

Sources

- 1. This compound | C8H16O | CID 518678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound [webbook.nist.gov]

- 4. Allylic alcohol synthesis by addition [organic-chemistry.org]

- 5. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. leah4sci.com [leah4sci.com]

- 8. Catalytic Asymmetric Reductive Coupling of Alkynes and Aldehydes: Enantioselective Synthesis of Allylic Alcohols and α-Hydroxy Ketones [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-hepten-3-ol

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the allylic alcohol, 2-Methyl-1-hepten-3-ol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar organic molecules. We will delve into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Introduction to this compound

This compound is a secondary allylic alcohol with the chemical formula C₈H₁₆O.[1] Its structure, featuring a hydroxyl group adjacent to a carbon-carbon double bond, imparts unique chemical reactivity and spectroscopic features. Accurate structural confirmation and purity assessment are critical for its application in various fields, including organic synthesis and the development of novel chemical entities. Spectroscopic analysis provides a definitive fingerprint of the molecule, allowing for unambiguous identification and characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3500-3200 (broad) |

| C-H Stretch (sp²) | Alkene | 3100-3000 |

| C-H Stretch (sp³) | Alkane | 3000-2850 |

| C=C Stretch | Alkene | 1680-1640 |

| C-O Stretch | Secondary Alcohol | 1260-1050 |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol.[2] The broadness of this peak is a result of hydrogen bonding between alcohol molecules. The presence of the carbon-carbon double bond would be confirmed by a C=C stretching absorption around 1660 cm⁻¹. Additionally, C-H stretching vibrations for both the sp² hybridized carbons of the double bond (above 3000 cm⁻¹) and the sp³ hybridized carbons of the alkyl chain (below 3000 cm⁻¹) would be observed. A significant absorption in the 1260-1050 cm⁻¹ range would indicate the C-O stretching of the secondary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum of a liquid sample using an FTIR spectrometer equipped with an ATR accessory.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal should be clean; if necessary, wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Spectrum: A background spectrum of the ambient environment is collected. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal. Ensure the crystal is fully covered by the liquid sample.

-

Spectrum Acquisition: Initiate the sample scan. The instrument will direct a beam of infrared radiation through the ATR crystal. The beam will undergo multiple internal reflections at the crystal-sample interface, and at each reflection, the radiation will penetrate a short distance into the sample, allowing for the absorption of energy at specific frequencies.

-

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ | ~4.8-5.0 | Singlet | 2H |

| -OH | ~1.5-4.0 | Singlet (broad) | 1H |

| -CH(OH)- | ~4.0-4.2 | Triplet | 1H |

| -CH₂- | ~1.2-1.6 | Multiplet | 4H |

| -CH₃ (alkene) | ~1.7 | Singlet | 3H |

| -CH₃ (alkyl) | ~0.9 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=CH₂ | ~110-115 |

| C=C(CH₃) | ~145-150 |

| CH(OH) | ~75-80 |

| CH₂ | ~20-40 |

| CH₃ (alkene) | ~20-25 |

| CH₃ (alkyl) | ~14 |

Interpretation of NMR Spectra

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The two vinylic protons (=CH₂) would appear as singlets in the 4.8-5.0 ppm region. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely be a triplet around 4.0-4.2 ppm due to coupling with the adjacent methylene group. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The methyl group attached to the double bond would be a singlet around 1.7 ppm, while the terminal methyl group of the heptenyl chain would be a triplet near 0.9 ppm. The remaining methylene protons would appear as multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The two sp² hybridized carbons of the double bond would be found in the downfield region, with the quaternary carbon appearing at a higher chemical shift than the terminal CH₂ carbon. The carbon attached to the hydroxyl group (CH(OH)) would resonate around 75-80 ppm. The remaining sp³ hybridized carbons of the alkyl chain and the methyl groups would appear in the upfield region.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for preparing a sample of a volatile liquid for NMR analysis.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent peaks in the proton spectrum.

-

Dissolution and Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Sample Positioning: Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components of a mixture.

Predicted Mass Spectrum Fragmentation for this compound

| m/z | Ion |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M-CH₃]⁺ |

| 99 | [M-C₂H₅]⁺ |

| 85 | [M-C₃H₇]⁺ |

| 71 | [M-C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 128, corresponding to its molecular weight.[1] Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). Alpha-cleavage would lead to the formation of characteristic fragment ions. For example, cleavage of the butyl group would result in a fragment at m/z = 71. The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of a volatile alcohol using GC-MS.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 ppm.

-

GC Method Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms).

-

Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method Setup:

-

Ionization Source: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

-

Detector: The detector will be set to detect the ions as they exit the mass analyzer.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The sample is vaporized and carried onto the column by the carrier gas. As the components of the sample travel through the column, they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

Data Analysis: The resulting data is a chromatogram showing the separation of components over time, and a mass spectrum for each component. The retention time in the chromatogram and the fragmentation pattern in the mass spectrum are used to identify the compound.

Caption: General workflow for GC-MS analysis.

Conclusion

The combination of IR, NMR, and MS provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. Each technique offers unique and complementary information, allowing for a confident and detailed understanding of the molecule's structure and purity. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

The Elusive Presence of 2-Methyl-1-hepten-3-ol in Nature: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2-Methyl-1-hepten-3-ol, a C8 unsaturated alcohol. While the chemical and physical properties of this compound are well-documented, its natural occurrence remains enigmatic. This document addresses this knowledge gap by not only presenting the known characteristics of this compound but also by providing a broader context through the examination of its isomers and structurally related compounds found in nature. We delve into hypothetical biosynthetic pathways and potential ecological roles, offering a roadmap for future research. Furthermore, this guide furnishes detailed experimental protocols for the isolation and identification of this compound, equipping researchers with the necessary tools to explore its potential natural sources.

Introduction to this compound: A Chemical Profile

This compound is a volatile organic compound with the molecular formula C8H16O.[1] Its structure features an eight-carbon chain with a double bond at the first carbon position, a methyl group at the second, and a hydroxyl group at the third. This arrangement results in a chiral center at the C3 position, indicating the potential for stereoisomers which could have distinct biological activities.

| Property | Value | Source |

| IUPAC Name | 2-methylhept-1-en-3-ol | PubChem[1] |

| Molecular Formula | C8H16O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| CAS Number | 13019-19-7 | PubChem[1] |

The Undiscovered Country: The Natural Occurrence of this compound

Despite extensive research into the volatile profiles of a vast array of organisms, there is currently no definitive scientific literature documenting the natural occurrence of this compound. A comprehensive search of scientific databases and literature reveals a conspicuous absence of this specific compound from the lists of identified natural products.

It is noteworthy that a structurally related saturated compound, 2-methylheptan-3-ol, has been reported in the volatile emissions of mango ginger (Curcuma amada). However, follow-up investigations and broader analyses of the Zingiberaceae family have not identified this compound.[2][3][4] Similarly, extensive screenings of insect semiochemicals and microbial volatile organic compounds (MVOCs) have not yielded any evidence of its natural production.[5][6][7] This lack of detection suggests that if this compound does exist in nature, it is likely a trace component of a complex volatile blend that has so far eluded identification, or it is produced by organisms that have not yet been subjected to detailed chemical analysis.

A Tale of Isomers: Learning from Related Compounds

While this compound remains elusive, several of its isomers and other C8 unsaturated alcohols are well-known natural products with defined ecological roles. Understanding these related compounds can provide valuable insights into the potential biosynthesis and function of our target molecule.

For instance, 1-octen-3-ol , often referred to as "mushroom alcohol," is a common volatile compound found in many species of fungi and is also produced by some plants and insects. It is known to act as an attractant for various insects. The biosynthesis of 1-octen-3-ol is well-studied and typically involves the lipoxygenase (LOX) pathway, starting from linoleic acid.

Another relevant compound is 6-methyl-5-hepten-2-one , a terpenoid ketone that is a common volatile in many plants and is also utilized as a semiochemical by various insects.[8] The presence and function of these related C8 compounds in diverse ecosystems suggest that a compound like this compound could plausibly have a role in chemical communication or defense.

Charting the Unknown: Hypothetical Biosynthetic Pathways

In the absence of direct evidence, we can propose hypothetical biosynthetic pathways for this compound based on established biochemical reactions. A plausible route could involve the fatty acid biosynthesis pathway, followed by modifications such as hydroxylation and methylation.

Caption: Hypothetical biosynthetic pathway of this compound.

This proposed pathway is speculative and requires experimental validation. The key enzymatic steps would likely involve a desaturase, a hydroxylase (potentially a cytochrome P450 monooxygenase), and a methyltransferase.

A Silent Messenger?: Potential Ecological Roles

The structural characteristics of this compound, particularly its volatility and chirality, are common features of semiochemicals—chemicals that mediate interactions between organisms. Based on the roles of its isomers, we can hypothesize several potential ecological functions.

Caption: Potential semiochemical roles of this compound.

It could function as a pheromone for intraspecific communication, such as an aggregation signal or a sex attractant. Alternatively, it might act as an allelochemical in interspecific interactions, for instance, as a kairomone that attracts predators or parasites to its producer, or as an allomone that repels herbivores.

The Search Begins: Protocols for Investigation

For researchers interested in investigating the natural occurrence of this compound, a systematic approach is required. The following is a generalized workflow for the isolation and identification of this volatile compound from a biological matrix.

Experimental Workflow

Caption: Workflow for the isolation and identification of this compound.

Step-by-Step Methodology

-

Sample Collection and Preparation:

-

Collect fresh biological material (e.g., plant leaves, flowers, insect glands, microbial cultures).

-

If necessary, homogenize or gently disrupt the sample to facilitate volatile release. For headspace analysis, place a known quantity of the sample in a sealed vial.

-

-

Volatile Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace of the sample vial at a controlled temperature and time.

-

The choice of fiber coating and extraction parameters should be optimized based on the expected volatility of the target compound.

-

-

Solvent Extraction:

-

Extract the sample with a non-polar solvent (e.g., hexane, dichloromethane).

-

Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the extracted volatiles (via thermal desorption for SPME or direct liquid injection) into a GC-MS system.

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) suitable for separating volatile compounds.

-

Employ a temperature program that allows for good resolution of C8 alcohols.

-

Acquire mass spectra in full scan mode over a mass range of m/z 35-350.

-

-

Data Analysis and Identification:

-

Process the chromatograms to identify individual peaks.

-

Compare the mass spectrum of any peak of interest with commercial mass spectral libraries (e.g., NIST, Wiley).

-

Calculate the Kovats retention index (RI) for the peak of interest by co-injecting a series of n-alkanes. Compare the experimental RI with literature values for this compound.

-

For unambiguous identification, co-inject an authentic chemical standard of this compound and confirm the matching of retention times and mass spectra.

-

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of chemical ecology. While its chemical properties are known, its presence in the natural world is yet to be confirmed. This guide has aimed to provide a comprehensive resource for researchers by summarizing the current state of knowledge, offering context through related compounds, and providing a practical framework for future investigations.

Future research should focus on the comprehensive volatile profiling of a wider range of organisms, particularly those known to produce other C8 compounds. The use of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), could enhance the separation and detection of trace components in complex natural extracts. Should this compound be discovered in a natural source, subsequent research should focus on elucidating its biosynthetic pathway, ecological function, and potential applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of this compound. [Link]

- Mustafa, A., Ali, M., & Khan, N. Z. (2014). Volatile Oil Constituents of the Fresh Rhizomes of Curcuma amada Roxb. Journal of Essential Oil Bearing Plants, 17(5), 959-962.

- Pandey, A. K., Singh, P., & Tripathi, N. N. (2013). Volatile terpenoid compositions of leaf and rhizome of Curcuma amada Roxb. from Northern India. Journal of Essential Oil Research, 25(1), 17-22.

- Srivastava, S., Singh, S., & Singh, A. K. (2018). Volatile Oil Constituents of the Fresh Rhizomes of Curcuma amada Roxb.

- Diva-portal.org.

- Morrison III, W. R., et al. (2016). Identification of plant semiochemicals and evaluation of their interactions with early spring insect pests of asparagus. Journal of Pest Science, 89(3), 727-740.

- El-Sayed, A. M. (2019). The Pherobase: Database of Insect Pheromones and Semiochemicals.

-

PubChem. 2-Methyl-1-heptene. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methylhept-1-en-6-yn-3-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-1-hepten-3-yne. National Center for Biotechnology Information. [Link]

-

MDPI. Semiochemicals Used by Insect Parasitoids and Hyperparasitoids in Complex Chemical Environments and Their Application in Insect Pest Management. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Volatile terpenoid compositions of leaf and rhizome of Curcuma amada Roxb. from Northern India [agris.fao.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. mobt3ath.com [mobt3ath.com]

- 7. plantprotection.pl [plantprotection.pl]

- 8. mdpi.com [mdpi.com]

Foreword: The Strategic Importance of Chiral Allylic Alcohols

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Methyl-1-hepten-3-ol

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral allylic alcohols, such as this compound, are particularly valuable chiral building blocks. Their dual functionality—a stereogenic center bearing a hydroxyl group and a synthetically versatile alkene moiety—allows for a wide array of subsequent stereospecific transformations. This guide provides a detailed exploration of the principal, field-proven strategies for the enantioselective synthesis of this compound, offering not just protocols, but the underlying strategic and mechanistic rationale essential for researchers, scientists, and drug development professionals.

Chapter 1: Asymmetric Vinylation of Aldehydes: A Direct C-C Bond Formation Approach

One of the most direct and atom-economical methods to construct this compound is through the asymmetric addition of a vinyl nucleophile to the corresponding aldehyde, pentanal. This strategy forges the crucial C-C bond and sets the stereochemistry at the hydroxyl-bearing carbon in a single, highly controlled step. The success of this approach hinges on the selection of a potent chiral catalyst or auxiliary that can effectively discriminate between the enantiotopic faces of the aldehyde's carbonyl group.[1][2]

Mechanistic Rationale and Catalyst Selection

The core of this transformation involves the reaction of pentanal with a vinyl organometallic reagent, such as vinylmagnesium bromide or a vinylzinc species. In the absence of a chiral influence, this reaction yields a racemic mixture of the product. To induce enantioselectivity, a chiral ligand is introduced, which coordinates to the metal center of the vinylating agent or to a Lewis acid co-catalyst. This coordination creates a chiral environment around the reactive species, sterically favoring the attack on one prochiral face of the aldehyde over the other.

Commonly employed catalytic systems include amino alcohols, diamines, and BINOL-derived ligands in conjunction with dialkylzinc reagents or titanium(IV) isopropoxide. The choice of ligand is critical; its steric and electronic properties must complement the substrates to create a well-defined, diastereomeric transition state with a significant energy difference, leading to high enantiomeric excess (% ee).

Experimental Protocol: Asymmetric Vinylation using a Chiral Amino Alcohol Catalyst

This protocol describes a representative procedure for the asymmetric addition of vinylzinc to pentanal, catalyzed by a chiral ligand.

Materials:

-

Zinc chloride (ZnCl₂), anhydrous

-

Vinylmagnesium bromide (1.0 M in THF)

-

(–)-N,N-Dibutylnorephedrine (DBNE) or a similar chiral amino alcohol ligand

-

Pentanal, freshly distilled

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Preparation of the Vinylzinc Reagent: To a flame-dried, argon-purged flask, add anhydrous ZnCl₂ (1.1 equivalents). Cool the flask to 0 °C and slowly add vinylmagnesium bromide (1.0 eq) in THF. Allow the solution to stir and warm to room temperature over 30 minutes to form the vinylzinc reagent.

-

Catalyst Complexation: In a separate, flame-dried flask under argon, dissolve the chiral ligand (e.g., (–)-DBNE, 0.1 eq) in anhydrous toluene.

-

Asymmetric Addition: Cool the ligand solution to 0 °C. Add the pre-formed vinylzinc reagent to the ligand solution and stir for 20 minutes. Following this, add freshly distilled pentanal (1.0 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualization of the Synthetic Workflow

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-1-hepten-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-methyl-1-hepten-3-ol, a chiral allylic alcohol. A deep understanding of the three-dimensional arrangement of this molecule is critical for predicting its reactivity, biological activity, and interactions with other molecules, which is of paramount importance in the fields of synthetic chemistry and drug development. This document elucidates the key factors governing its conformational landscape, including allylic strain and intramolecular hydrogen bonding. We will explore the energetic penalties and stabilizing interactions that dictate the preferred spatial arrangements of its substituents. Furthermore, this guide outlines the primary experimental and computational methodologies employed to investigate these conformational dynamics, providing a robust framework for researchers in the field.

Introduction: The Significance of Molecular Conformation

The biological and chemical properties of a molecule are not solely determined by its atomic connectivity but are intrinsically linked to its three-dimensional structure. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[1] For flexible molecules like this compound, a multitude of conformers can exist in equilibrium, each with a distinct energy level. The population of these conformers, governed by the Boltzmann distribution, dictates the molecule's overall behavior. In drug design, for instance, the bioactive conformation that binds to a biological target may represent only a minor fraction of the total conformational ensemble in solution. Therefore, a thorough understanding of the conformational preferences of this compound is essential for rational molecular design and the prediction of its chemical and biological function.

Molecular Structure of this compound

This compound is a chiral secondary allylic alcohol with the molecular formula C8H16O.[2][3][4][5][6] Its structure features a heptene backbone with a methyl group at the 2-position and a hydroxyl group at the 3-position. The presence of a stereocenter at C3 gives rise to two enantiomers, (R)-2-methyl-1-hepten-3-ol and (S)-2-methyl-1-hepten-3-ol.

Key Structural Features:

-

Allylic Alcohol Moiety: The hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond, defining it as an allylic alcohol. This arrangement leads to unique reactivity and conformational properties.

-

Chiral Center: The C3 carbon is sp3-hybridized and bonded to four different groups (a hydrogen atom, a hydroxyl group, a vinyl group, and a butyl group), making it a chiral center.

-

Rotatable Bonds: The molecule possesses several single bonds around which rotation can occur, leading to a complex conformational landscape. PubChem computes a rotatable bond count of four.[2][3]

Below is a table summarizing the basic molecular properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-methylhept-1-en-3-ol | PubChem[2][3] |

| Molecular Formula | C8H16O | PubChem[2][3] |

| Molecular Weight | 128.21 g/mol | PubChem[2][3] |

| CAS Number | 13019-19-7 | ChemicalBook[3][6] |

| Hydrogen Bond Donor Count | 1 | PubChem[2][3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2][3] |

Conformational Analysis: The Driving Forces

The conformational preferences of this compound are primarily dictated by a delicate balance of competing steric and electronic interactions. The two most significant factors are allylic strain and the potential for intramolecular hydrogen bonding.

Allylic Strain (A1,3 Strain)

Allylic strain, also known as A1,3 strain, is a type of steric strain that arises from the interaction between substituents on a double bond and a substituent on an adjacent sp3-hybridized carbon.[7][8] In this compound, this manifests as steric repulsion between the substituents on C1 and C3. To minimize this strain, the molecule will preferentially adopt conformations that place the smallest substituent at the allylic position (C3) in proximity to the double bond.[9]

The key rotational axis to consider for A1,3 strain is the C2-C3 bond. The substituents at C1 are the two vinyl protons, and the substituents at C3 are the hydroxyl group, a hydrogen atom, and the butyl chain. The methyl group at C2 also contributes to the overall steric environment. The magnitude of allylic strain is dependent on the size of the interacting groups.

Caption: Diagram illustrating the potential for A1,3 allylic strain in this compound.

Intramolecular Hydrogen Bonding: The O-H···π Interaction

A significant stabilizing factor in the conformation of allylic alcohols is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the carbon-carbon double bond.[2][10][11][12][13] This O-H···π interaction is a type of weak hydrogen bond that can significantly influence the relative energies of different conformers.[2][10][11][12][13] Computational studies on simpler allylic alcohols have shown that conformations allowing for this interaction are often the most stable.[12] The strength of this interaction is typically in the range of 2-3 kcal/mol.[12]

For an effective O-H···π interaction to occur in this compound, the C2-C3 bond must rotate to bring the hydroxyl group into proximity with the double bond. This often leads to a gauche arrangement around the C2-C3 bond.

Caption: Schematic of the intramolecular O-H···π hydrogen bond in an allylic alcohol.

Predicted Conformational Preferences of this compound

Based on the principles of allylic strain and intramolecular hydrogen bonding, we can predict the likely low-energy conformations of this compound. The relative energies of these conformers will be determined by the interplay of these two effects.

The following table presents a hypothetical but plausible set of low-energy conformers for (R)-2-methyl-1-hepten-3-ol, with estimated relative energies based on data for similar allylic alcohols.

| Conformer | Dihedral Angle (H-C3-C2=C1) | Key Interactions | Estimated Relative Energy (kcal/mol) |

| A | ~60° (gauche) | O-H···π hydrogen bond, minimized A1,3 strain | 0.0 |

| B | ~180° (anti) | No O-H···π interaction, potential for A1,3 strain | 1.5 - 2.5 |

| C | ~-60° (gauche) | Steric clash between butyl group and vinyl moiety | > 3.0 |

Note: The actual energy values would require specific quantum mechanical calculations for this compound.

Experimental and Computational Approaches to Conformation Elucidation

The determination of the conformational landscape of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides information about through-space proximity of protons.[14][15][16] For this compound, NOE correlations between the hydroxyl proton and the vinyl protons would provide direct evidence for the presence of conformers with intramolecular hydrogen bonding.

Step-by-Step NOESY/ROESY Protocol:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3 or C6D6) at a concentration of 5-10 mg/mL.

-

Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz).

-

Set the mixing time to an appropriate value (typically 300-800 ms for NOESY, 150-300 ms for ROESY) to allow for the buildup of cross-peaks.

-

Process the data and analyze the cross-peaks. The presence of a cross-peak between the OH proton and the C1 vinyl protons would indicate their spatial proximity.

-

-

Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (3JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of the coupling constants between the C3 proton and the vinyl protons can provide insights into the preferred rotamers around the C2-C3 bond.

Computational Chemistry Workflows

Computational modeling is indispensable for mapping the potential energy surface of a molecule and identifying its stable conformers.

Workflow for Conformational Search and Energy Calculation:

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER) to identify a broad range of possible conformers.

-

Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to higher-level quantum mechanical calculations (e.g., Density Functional Theory with a suitable basis set like B3LYP/6-31G*) to obtain accurate geometries and relative energies.

-

Rotational Energy Profile: To understand the energy barriers between conformers, a rotational energy profile can be calculated by systematically rotating a specific dihedral angle (e.g., H-O-C3-C2) and calculating the energy at each step.

Caption: A typical computational workflow for the conformational analysis of a flexible molecule.

Conclusion and Future Perspectives

The conformational landscape of this compound is governed by a subtle interplay of allylic strain and intramolecular O-H···π hydrogen bonding. While the principles discussed in this guide provide a strong predictive framework, detailed experimental and computational studies are necessary to precisely quantify the energetic differences between conformers and the barriers to their interconversion. Such knowledge is invaluable for understanding and predicting the molecule's behavior in various chemical and biological contexts. Future research employing advanced NMR techniques and high-level computational methods will undoubtedly provide a more refined picture of the conformational dynamics of this and other chiral allylic alcohols, aiding in the development of new synthetic methodologies and therapeutic agents.

References

-

Allylic strain. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

This compound. PubChem. Retrieved January 13, 2026, from [Link]

- Hoffmann, R. W. (1989). Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations. Chemical Reviews, 89(8), 1841–1860.

- Miller, B. J., Lane, J. R., & Kjaergaard, H. G. (2011). Intramolecular OH⋯π interactions in alkenols and alkynols. Physical Chemistry Chemical Physics, 13(35), 15996-16005.

- Bakke, J. M., et al. (1986). Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. Acta Chemica Scandinavica, Series B, 40, 589-593.

- Kwan, E. E. (n.d.). Acyclic Stereocontrol. Harvard University.

-

Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

- Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8485-8493.

-

Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. (1986). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Allylic strain. (n.d.). SlideShare. Retrieved January 13, 2026, from [Link]

-

Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. (2023). The Journal of Chemical Physics. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

- A study of some non-covalent functional group π interactions. (n.d.). UCL Discovery.

-

The Simplifying Synthesis Ultimate Guide To Conformational Analysis. (2021, June 20). YouTube. [Link]

- Rademacher, P., et al. (2005). Spectroscopic and theoretical studies on intramolecular OH-pi hydrogen bonding in 4-substituted 2-allylphenols. Organic & Biomolecular Chemistry, 3(14), 2691-2698.

-

Conformation: Anticipate the Reactants Approach to Allylic Systems for the Stereochemical Outcome. (2022, October 29). YouTube. [Link]

-

Reference-free NOE NMR analysis. (2018). Chemical Science. [Link]

- Rotational Energy Profile Definition. (n.d.). Fiveable.

-

(3E)-2-methyl-3-hepten-1-ol. PubChem. Retrieved January 13, 2026, from [Link]

-

Temperature dependence of 1 H NMR spectra of allyl alcohol adsorbed on... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

2-Methylhept-3-en-1-ol. PubChem. Retrieved January 13, 2026, from [Link]

- 8-TECH-2 The Nuclear Overhauser Effect. (n.d.).

-

22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. [Link]

- Allyl alcohol(107-18-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Conformational Analysis. (n.d.). [PDF document].

-

Rotamer. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

2-Methyl-1-hepten-3-yne. PubChem. Retrieved January 13, 2026, from [Link]

- Catalytic Asymmetric Synthesis of Chiral Allylic Esters. (2011). Accounts of Chemical Research, 44(8), 651-663.

-

Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. (2020, September 5). YouTube. [Link]

- Thermodynamic properties, vibrational assignment and rotational conformations of 2-methyl-1-butene. (1959). Journal of the American Chemical Society, 81(16), 4125-4129.

-

Energy profile for internal rotations in ethane. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

ALEKS: Understanding the relative energy of rotational conformations. (2025, May 26). YouTube. [Link]

Sources

- 1. Rotamer - Wikipedia [en.wikipedia.org]

- 2. Intramolecular OH⋯π interactions in alkenols and alkynols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C8H16O | CID 518678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 13019-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 13019-19-7 [chemicalbook.com]

- 7. Allylic strain - Wikipedia [en.wikipedia.org]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Intramolecular OH⋯π interactions in alkenols and alkynols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic and theoretical studies on intramolecular OH-pi hydrogen bonding in 4-substituted 2-allylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1-hepten-3-ol

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the allylic alcohol, 2-Methyl-1-hepten-3-ol. Recognizing the scarcity of published experimental data for this specific compound, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing both state-of-the-art experimental methodologies and robust computational prediction techniques for its full thermodynamic characterization. By elucidating the protocols for determining key parameters such as heat capacity, enthalpy of combustion, and phase transition behavior, and contextualizing predicted data through comparative analysis with structurally related molecules, this guide offers a foundational understanding of the thermodynamic landscape of this compound, crucial for its application in chemical synthesis, reaction engineering, and pharmaceutical development.

Introduction: The Significance of this compound

This compound is an unsaturated alcohol characterized by a hydroxyl group positioned on a carbon atom adjacent to a carbon-carbon double bond, defining it as an allylic alcohol. This structural motif imparts unique reactivity and makes it a valuable intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is paramount for a range of applications, from ensuring safety and efficiency in chemical processing to predicting its behavior in biological systems.

Key thermodynamic parameters such as enthalpy of formation, heat capacity, and Gibbs free energy govern the feasibility and energy balance of chemical reactions involving this compound. For instance, in drug development, these properties can influence a molecule's solubility, stability, and binding affinity to biological targets. This guide will therefore provide the necessary theoretical and practical framework for obtaining and interpreting these critical data points.

Synthesis and Characterization

A plausible and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction offers high yields and regioselectivity.

Proposed Synthesis via Grignard Reaction

The synthesis involves the reaction of a Grignard reagent, prepared from a suitable alkyl halide, with an α,β-unsaturated aldehyde. Specifically, the reaction of isopropenylmagnesium bromide with pentanal would yield the target molecule.

-

Step 1: Formation of the Grignard Reagent. Isopropenylmagnesium bromide is prepared by reacting 2-bromopropene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Reaction with the Aldehyde. The freshly prepared Grignard reagent is then reacted with pentanal. The nucleophilic isopropenyl group attacks the electrophilic carbonyl carbon of the pentanal.

-

Step 3: Acidic Workup. Subsequent quenching of the reaction mixture with a weak acid, such as aqueous ammonium chloride, protonates the resulting alkoxide to yield this compound.

Following the reaction, the product would be isolated and purified using standard techniques such as liquid-liquid extraction and distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the vinyl, methyl, and hydroxyl groups, as well as the alkyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3300 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and C-H stretches of the alkyl groups.

Experimental Determination of Thermodynamic Properties

Due to the limited availability of experimental data for this compound, this section focuses on the detailed protocols for its experimental characterization.

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for observing phase transitions such as melting and boiling.[1][2][3]

-

Sample Preparation: Given that this compound is a volatile liquid, hermetically sealed aluminum pans are required to prevent sample loss during heating.[4][5][6][7] An analytical balance should be used to weigh approximately 2–10 mg of the sample into the pan, which is then sealed.[8]

-

Instrument Calibration: The DSC instrument must be calibrated for temperature and heat flow using certified standards, such as indium and sapphire, across the desired temperature range.

-

Measurement Procedure:

-

An empty, sealed hermetic pan is used as a reference.

-

A baseline measurement is performed with two empty, sealed pans to correct for any instrumental asymmetry.

-

A measurement of a sapphire standard is conducted to determine the heat capacity of the reference material.

-

The sample is then measured under the same conditions.

-

-

Data Analysis: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the sapphire standard.

Enthalpy of Combustion: Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[9][10][11][12][13] For a volatile liquid like this compound, special handling is required to ensure complete combustion without premature evaporation.

-

Sample Preparation: A known mass of the liquid sample is encapsulated in a gelatin capsule or a similar combustible container of known enthalpy of combustion. Alternatively, a platinum crucible with a lid that can be opened remotely after sealing the bomb can be used.[14]

-

Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with excess pure oxygen (typically to around 25-30 atm). A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Combustion and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the ignition wire and any sample container.

Intermolecular Interactions: Isothermal Titration Calorimetry (ITC)

The hydroxyl group of this compound allows for hydrogen bonding, which can lead to self-association in the liquid phase. Isothermal Titration Calorimetry (ITC) can be used to study these weak intermolecular interactions.[8][15][16][17][18]